脑 PI(4,5)P2

描述

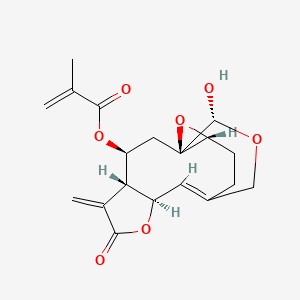

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor but ubiquitous component of the inner leaflet of the plasma membrane of eukaryotic cells . It plays a critical role as a substrate for a number of important signaling proteins . PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) . PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI (3,4,5)P3, an activator of downstream signaling components .

Synthesis Analysis

PI(4,5)P2 is synthesized mainly by phosphorylation of PI by PI 4-kinases, forming phosphatidylinositol 4-phosphate [PI(4)P], which is then phosphorylated by PI(4)P 5-kinase (PIP5K) in the plasma membrane (PM) to generate PI(4,5)P2 . The synthesis and turnover of PI(4,5)P2 are both spatially and temporally regulated .

Molecular Structure Analysis

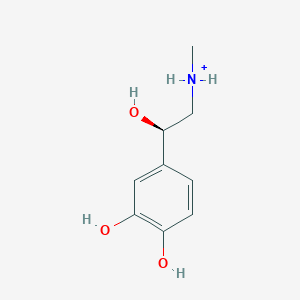

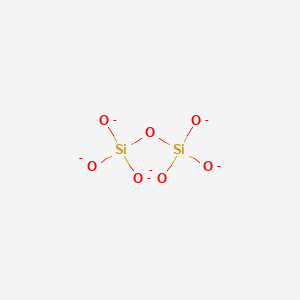

The molecular structure of PI(4,5)P2 is complex. It contains two phosphomonoesters at positions 4 and 5 and one phosphodiester at position 1 that connects the headgroup to the glycerol backbone .

Chemical Reactions Analysis

PI(4,5)P2 can be hydrolyzed by phospholipase C to yield the signaling molecules diacylglycerol (DAG) and phosphatidyl inositol (3,4,5) triphosphate (PI(3,4,5)P3) . It can also influence the release of pituitary hormones acting as an intact lipid to regulate ion channel gating and concomitant calcium signaling, as well as the exocytic pathway .

Physical And Chemical Properties Analysis

PI(4,5)P2 is among the most highly charged anionic phospholipids, and it exhibits rich physical chemistry . It is insoluble in ethanol and DMSO, soluble in Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) at 5mg/mL .

科学研究应用

对脑损伤的物理干预

- 在管理攻击性行为中的应用:Stubbs 和 Alderman(2008 年) 的一项研究对使用物理干预 (PI) 来管理患有后天性脑损伤的成年人的攻击性行为进行了审计。他们发现,在一年内使用了 1427 次 PI,其中大多数持续时间不到 10 分钟。这突出了由于脑损伤而管理具有挑战性的行为的 PI 的作用。

脑科学和神经科学研究

- 神经科学中的团队科学:艾伦脑科学研究所的 Koch 和 Jones(2016 年)在他们的研究中强调了大型团队科学项目在神经科学中的重要性,这反映了大型物理项目中更为常见的方法。这提供了对神经科学中的协作努力如何增进我们对大脑的理解的见解,可能包括 PI(4,5)P2 研究 (Koch 和 Jones,2016 年)。

人脑功能成像

- 加速并行成像:De Zwart 等人(2006 年)讨论了加速并行成像 (PI) 技术在人脑功能成像实验中的应用。该技术有助于减少成像中的几何失真,提高功能性磁共振成像 (fMRI) 实验的空间和时间分辨率 (De Zwart 等人,2006 年)。

神经退行性疾病

- 在自噬中的作用:Ferguson、Lenk 和 Meisler(2009 年)发现影响 PI(3,5)P2 的突变会导致大脑海绵状变性,并与 Charcot-Marie-Tooth 病和肌萎缩侧索硬化症 (ALS) 等疾病有关。这表明 PI(3,5)P2 在中枢神经系统的自噬中起着至关重要的作用 (Ferguson、Lenk 和 Meisler,2009 年)。

脑科学技术进步

- 神经技术创新:Devor 等人(2013 年)讨论了通过推进创新神经技术 (BRAIN) 倡议进行的脑科学研究,该倡议一直专注于开发用于理解人脑的新工具。该倡议很可能会通过其对神经科学技术进步的重视来影响 PI(4,5)P2 等领域的的研究 (Devor 等人,2013 年)。

神经生物学和分子研究

- 多磷酸肌醇的研究:Serunian 等人(1989 年)探讨了各种多磷酸肌醇(包括 PI-3-P、PI-3,4-P2 和 PI-4,5-P2)与肝脏和大脑中的磷脂酶 C 的作用。他们的研究结果表明这些磷脂的独立周转,可以为进一步研究 PI(4,5)P2 在脑功能中的作用提供信息 (Serunian 等人,1989 年)。

认知和情感方面

- 教育中的脑科学研究:Hinton、Miyamoto 和 Della-Chiesa(2008 年)强调了神经科学与教育之间的联系。他们强调脑科学研究的进展,包括对 PI(4,5)P2 等分子的理解,如何为教育实践和政策提供信息,尤其是在学习和情感的背景下 (Hinton、Miyamoto 和 Della-Chiesa,2008 年)。

作用机制

安全和危害

未来方向

Future research directions include understanding the regulation of PI(4,5)P2 in cells, its cellular functions, and the implications of dysregulation of PI(4,5)P2 in many diseases . There is also interest in understanding the roles of PI(4,5)P2 in hormone secretion in a PI(4,5)P2-independent manner .

属性

IUPAC Name |

[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWINRVXAYPOMW-FCNJXWMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H85O19P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420578 | |

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1047.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245126-95-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245126-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does brain PI(4,5)P2 interact with model membranes, and what influences its partitioning behavior?

A1: The research abstract states that brain PI(4,5)P2 readily incorporates into model membranes []. Its partitioning from an aqueous solution into a bilayer favors liquid-disordered membranes over liquid-ordered ones []. This suggests that the physical state of the membrane influences how readily brain PI(4,5)P2 will incorporate itself. Further research is ongoing to determine if factors like lipid composition, acyl chain structure, or cholesterol concentration impact this partitioning behavior [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)